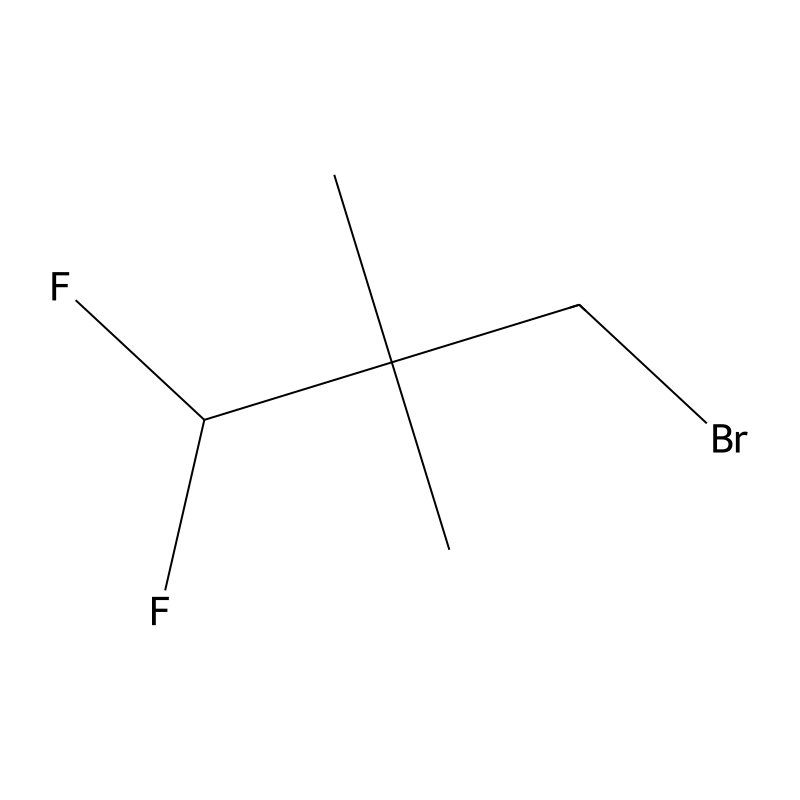

3-Bromo-1,1-difluoro-2,2-dimethylpropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-1,1-difluoro-2,2-dimethylpropane is a chemical compound with the molecular formula C5H8BrF3. It is characterized by a propane backbone with specific substitutions: a bromine atom at the third carbon and two fluorine atoms at the first carbon, along with two methyl groups at the second carbon. This unique structure contributes to its properties as a versatile fluorinated building block in organic synthesis, particularly in the creation of trifluoromethylated compounds and other complex organic molecules.

- Bromination and Fluorination Reactions: The presence of bromine and fluorine allows for further substitution reactions, leading to the formation of more complex halogenated compounds.

- Phase-Transfer Catalysis: It has been utilized in phase-transfer catalysis for the alkylation of phenols, showcasing its effectiveness in facilitating reactions between immiscible phases.

- Palladium-Catalyzed Reactions: The compound is involved in palladium-catalyzed gem-difluoroallylation processes, which are significant for synthesizing diverse organoboron compounds.

Several methods have been developed for synthesizing 3-Bromo-1,1-difluoro-2,2-dimethylpropane:

- Direct Halogenation: This method involves the bromination of 1,1-difluoro-2,2-dimethylpropane using bromine or brominating agents under controlled conditions to ensure selective substitution at the appropriate carbon.

- Reactions Involving Organometallics: The compound can also be synthesized through reactions involving organometallic reagents and halogenated precursors .

3-Bromo-1,1-difluoro-2,2-dimethylpropane finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing trifluoromethylated heterocycles and aliphatic compounds.

- Drug Discovery: Its utility in palladium-catalyzed reactions makes it valuable in drug discovery and development processes.

- Material Science: The compound's unique properties may also find applications in material science, particularly in developing novel polymers or coatings.

Interaction studies involving 3-Bromo-1,1-difluoro-2,2-dimethylpropane have focused on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding its potential as a reagent in organic synthesis and its behavior in biological systems. The interactions can lead to insights into its mechanism of action and potential applications in medicinal chemistry.

Several compounds share structural similarities with 3-Bromo-1,1-difluoro-2,2-dimethylpropane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-2,2-dimethylpropane | C5H11Br | Lacks fluorine substituents; simpler structure. |

| 1,1-Difluoroethane | C2H4F2 | Contains only two carbons; simpler halogenation. |

| 3-Bromo-3,3-difluoropropene | C3H4BrF2 | Unsaturated; different reactivity profile. |

| 1-Bromo-1-fluoropropane | C3H7BrF | Contains only one fluorine; less steric hindrance. |

Uniqueness of 3-Bromo-1,1-difluoro-2,2-dimethylpropane

What sets 3-Bromo-1,1-difluoro-2,2-dimethylpropane apart from these similar compounds is its combination of both bromine and difluoromethyl groups on a branched propane structure. This unique arrangement enhances its reactivity and versatility as a synthetic intermediate while providing distinct physical and chemical properties that can be exploited in various applications.